Diethyl (1,6-diaminohexan-3-yl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (1,6-diaminohexan-3-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a hexane chain with two amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (1,6-diaminohexan-3-yl)phosphonate typically involves the reaction of diethyl phosphite with a suitable diaminohexane derivative. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the desired phosphonate compound . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale Michaelis-Arbuzov reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation has also been explored to accelerate the reaction and improve yields .
Chemical Reactions Analysis
Types of Reactions
Diethyl (1,6-diaminohexan-3-yl)phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and various substituted aminohexane compounds .
Scientific Research Applications
Diethyl (1,6-diaminohexan-3-yl)phosphonate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: The compound can be used to study enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and bacterial infections.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl (1,6-diaminohexan-3-yl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphonate: A simpler phosphonate compound used in similar applications.
Diethyl (1-cyanoethyl)phosphonate: Used in the synthesis of nitriles and other derivatives.
Diethyl cyanomethylphosphonate: Known for its use in the Horner-Emmons reaction
Uniqueness
Diethyl (1,6-diaminohexan-3-yl)phosphonate is unique due to the presence of two amino groups on the hexane chain, which allows for additional functionalization and potential biological activity. This distinguishes it from simpler phosphonate compounds that lack these functional groups .
Properties
CAS No. |
61910-65-4 |
---|---|
Molecular Formula |
C10H25N2O3P |
Molecular Weight |
252.29 g/mol |
IUPAC Name |
3-diethoxyphosphorylhexane-1,6-diamine |
InChI |
InChI=1S/C10H25N2O3P/c1-3-14-16(13,15-4-2)10(7-9-12)6-5-8-11/h10H,3-9,11-12H2,1-2H3 |
InChI Key |
POBHCCGXAARBND-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(CCCN)CCN)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.